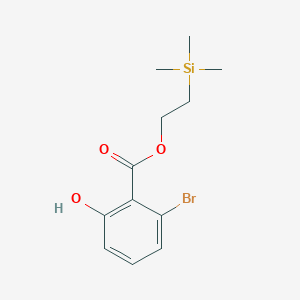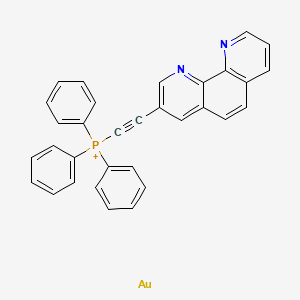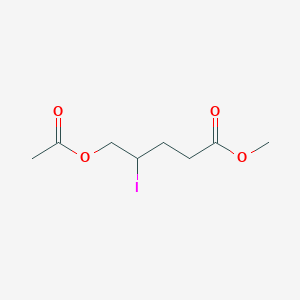
Methyl 5-(acetyloxy)-4-iodopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetyloxy)-4-iodopentanoate is an organic compound characterized by the presence of an acetyloxy group, an iodine atom, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(acetyloxy)-4-iodopentanoate typically involves the esterification of 5-hydroxy-4-iodopentanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodinated by-products.
Reduction: Reduction of the iodine atom can yield the corresponding hydrocarbon derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Iodinated by-products.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(acetyloxy)-4-iodopentanoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-4-iodopentanoate involves its reactivity due to the presence of the acetyloxy and iodine groups. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another ester with different functional groups, used as a green solvent.
Thiazole derivatives: Compounds with similar reactivity due to the presence of heteroatoms.
Uniqueness: Methyl 5-(acetyloxy)-4-iodopentanoate is unique due to the combination of the acetyloxy and iodine groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
653569-81-4 |
|---|---|
Molecular Formula |
C8H13IO4 |
Molecular Weight |
300.09 g/mol |
IUPAC Name |
methyl 5-acetyloxy-4-iodopentanoate |
InChI |
InChI=1S/C8H13IO4/c1-6(10)13-5-7(9)3-4-8(11)12-2/h7H,3-5H2,1-2H3 |
InChI Key |
QMEXGFHBZCNKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCC(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

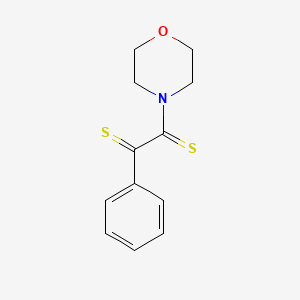
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)

![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)
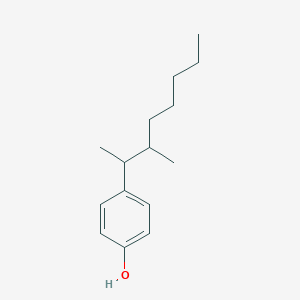
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
